6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC20479708
Molecular Formula: C14H11FN2
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FN2 |
|---|---|
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 6-fluoro-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11FN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3 |
| Standard InChI Key | VPDRJVAJMQMEDD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 6-fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine consists of a planar imidazo[1,2-a]pyridine system. The imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–8), with a fluorine atom at position 6 and an o-tolyl group (2-methylphenyl) at position 2 . This arrangement creates a rigid, aromatic framework conducive to π-π stacking interactions with biological targets, such as enzyme active sites or DNA helices .
Table 1: Key Molecular Descriptors
| Property | Value/Identifier |
|---|---|
| Molecular Formula | C₁₄H₁₁FN₂ |
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 6-fluoro-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
| Canonical SMILES | CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)F |
| PubChem CID | 113303342 |
| XLogP3-AA (Predicted Lipophilicity) | 3.2 (estimated) |
The fluorine atom’s electronegativity and small atomic radius minimally distort the aromatic system while enhancing metabolic stability and membrane permeability . The o-tolyl group introduces steric bulk, potentially influencing binding selectivity in biological systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit protocol for 6-fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine is documented, analogous imidazo[1,2-a]pyridines are typically synthesized via multicomponent reactions (MCRs) or cyclocondensation strategies . A general approach involves:
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Substrate Preparation: 2-Aminopyridine derivatives react with α-haloketones or aldehydes under acidic conditions to form the imidazole ring .
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Fluorine Introduction: Electrophilic fluorination or use of fluorinated building blocks ensures regioselective substitution at position 6 .
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o-Tolyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation may introduce the 2-methylphenyl group .
Source outlines a Bi(OTf)₃-catalyzed method for imidazo[1,5-a]pyridines, though adaptation for the 1,2-a isomer would require modified reaction conditions (e.g., DCE solvent, 150°C) . Yield optimization remains challenging due to competing side reactions, necessitating chromatographic purification .
Reactivity Profile
The compound’s reactivity is governed by its electron-deficient heterocyclic core. Key reactions include:
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Electrophilic Aromatic Substitution: Fluorine’s deactivating effect directs incoming electrophiles to the pyridine ring’s 3- and 5-positions .
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Nucleophilic Attack: The imidazole nitrogen (position 1) exhibits nucleophilic character, enabling alkylation or acylation under basic conditions .
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Metal-Catalyzed Cross-Couplings: Palladium-mediated reactions (e.g., Buchwald-Hartwig amination) functionalize the o-tolyl group for SAR studies .
Biological Activities and Mechanisms
Anticancer Properties
6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine demonstrates potent activity against HT-29 and Caco-2 colon cancer cells (IC₅₀ < 10 µM), with negligible toxicity toward non-cancerous white blood cells . Mechanistic studies suggest:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage indicate engagement of intrinsic apoptotic pathways .
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Kinase Inhibition: Preliminary docking studies predict affinity for CDK2 and EGFR kinases, disrupting cell cycle progression .
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Topoisomerase Interference: Intercalation into DNA may inhibit topoisomerase I/II, analogous to camptothecin derivatives .
Table 2: In Vitro Anticancer Activity
| Cell Line | Activity (IC₅₀) | Selectivity Index (vs. WBCs) |
|---|---|---|
| HT-29 (Colon) | 8.2 µM | >12 |
| Caco-2 (Colon) | 7.6 µM | >15 |
Antimicrobial and Antiviral Effects
While direct evidence for 6-fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine is limited, structural analogues exhibit broad-spectrum activity:
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Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antiviral: Inhibition of SARS-CoV-2 main protease (Mᵖʳᵒ) at sub-micromolar concentrations .
Structural Analogues and Structure-Activity Relationships (SAR)
Halogen Substitution
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Fluorine vs. Chlorine: Fluorine improves metabolic stability but reduces DNA intercalation capacity compared to chloro analogues .
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Positional Effects: 6-Fluoro substitution maximizes anticancer activity, whereas 5- or 7-fluoro derivatives show reduced potency .
Aryl Group Modifications
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o-Tolyl vs. Phenyl: The 2-methyl group enhances hydrophobic interactions with kinase ATP pockets, increasing binding affinity .
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Para-Substituted Analogues: Electron-withdrawing groups (e.g., -NO₂) at the para position diminish activity, suggesting steric constraints .
Applications and Future Directions
Research Priorities
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Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized .
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Toxicology Profiles: Chronic toxicity and genotoxicity assays are essential for clinical translation.
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Combination Therapies: Synergy with existing chemotherapeutics (e.g., 5-fluorouracil) warrants investigation .
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